molecular formula C7H6ClF3N2 B8486285 (2-Chloro-6-trifluoromethylpyridin-3-yl)-methylamine

(2-Chloro-6-trifluoromethylpyridin-3-yl)-methylamine

Cat. No. B8486285
M. Wt: 210.58 g/mol
InChI Key: ZERHZJGMGDTSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-trifluoromethylpyridin-3-yl)-methylamine is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-trifluoromethylpyridin-3-yl)-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-trifluoromethylpyridin-3-yl)-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2/c1-12-4-2-3-5(7(9,10)11)13-6(4)8/h2-3,12H,1H3

InChI Key

ZERHZJGMGDTSFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide (6.59 g) and THF (30 ml), sodium hydride (60% in oily, 1 g) was added under ice-cooling, and stirred at room temperature for 30 minutes. The reaction mixture was ice-cooled, and then methyl iodide (10 g) was added, and stirred at room temperature for 4 hours. Into the reaction mixture, water was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. To the resulting residue, acetonitrile (40 ml), concentrated hydrochloric acid (40 ml), and isopropanol (40 ml) were added, and stirred at room temperature for 2 hours, at 60° C. for 2 hours, then at 80° C. for 2 hours. Into the reaction mixture cooled to room temperature, saturated aqueous sodium hydrogen carbonate solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 2.60 g of (2-chloro-6-trifluoromethylpyridin-3-yl)-methylamine.
Name
N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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